molecular formula C18H21BO3 B1318694 4,4,5,5-Tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane CAS No. 269410-26-6

4,4,5,5-Tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane

Cat. No. B1318694
M. Wt: 296.2 g/mol
InChI Key: SFCRPRMZQXUXOG-UHFFFAOYSA-N
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Patent
US09138436B2

Procedure details

tert-butyl 6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1,4-oxazepane-4-carboxylate (1.18 mmol) is dissolved in ethylene glycol dimethylether (50 mL) and water (10 mL). 4,4,5,5-tetramethyl-2-(4-phenoxyphenyl)-1,3,2-dioxaborolane (1.47 mmol), palladium tetrakistriphenylphosphine (0.059 mmol) and sodium carbonate (2.95 mmol) are added and the reaction is heated for 12-20 hours. Additional boronate and palladium tetrakistriphenylphosphine are added and the reaction is heated at 60-90° C. for a further 20-24 hours. The reaction is concentrated under reduced pressure. The remaining residue was partitioned between dichloromethane and water. The organic layer is dried then concentrated under reduced pressure to yield the title compound.
Name
tert-butyl 6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1,4-oxazepane-4-carboxylate
Quantity
1.18 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.47 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.059 mmol
Type
reactant
Reaction Step Two
Quantity
2.95 mmol
Type
reactant
Reaction Step Two
Name
boronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:12]3[CH2:18][O:17][CH2:16][CH2:15][N:14]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:13]3)[N:9]=[C:10](I)[C:3]=12.CC1(C)C(C)(C)OB([C:34]2[CH:39]=[CH:38][C:37]([O:40][C:41]3[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=3)=[CH:36][CH:35]=2)O1.C(=O)([O-])[O-].[Na+].[Na+].B([O-])[O-]>COCCOC.O>[NH2:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([CH:12]3[CH2:18][O:17][CH2:16][CH2:15][N:14]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:13]3)[N:9]=[C:10]([C:44]3[CH:45]=[CH:46][C:41]([O:40][C:37]4[CH:38]=[CH:39][CH:34]=[CH:35][CH:36]=4)=[CH:42][CH:43]=3)[C:3]=12 |f:2.3.4|

Inputs

Step One
Name
tert-butyl 6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1,4-oxazepane-4-carboxylate
Quantity
1.18 mmol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2I)C2CN(CCOC2)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.47 mmol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)OC1=CC=CC=C1)C
Name
palladium tetrakistriphenylphosphine
Quantity
0.059 mmol
Type
reactant
Smiles
Name
Quantity
2.95 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
boronate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])[O-]
Name
palladium tetrakistriphenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 15) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated for 12-20 hours
Duration
16 (± 4) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining residue was partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=N1)N(N=C2C2=CC=C(C=C2)OC2=CC=CC=C2)C2CN(CCOC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.